2-Thiazolidinimine, 3-(2-phenylethenyl)-, (E)-
Description
3-[(E)-2-Phenylethenyl]thiazolidin-2-imine (CAS: 20406-02-4) is a thiazolidinimine derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. It is identified as a pharmaceutical impurity (Levamisole hydrochloride Impurity B) in the USP reference standards . The styryl group enhances its conjugation, which may influence electronic properties and biological activity.
Properties
IUPAC Name |
3-[(E)-2-phenylethenyl]-1,3-thiazolidin-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c12-11-13(8-9-14-11)7-6-10-4-2-1-3-5-10/h1-7,12H,8-9H2/b7-6+,12-11? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWWXGPFQZXGGE-WQAKAUOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N)N1C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(=N)N1/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37430-07-2 | |
| Record name | 2-Thiazolidinimine, 3-(2-phenylethenyl)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037430072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-THIAZOLIDINIMINE, 3-(2-PHENYLETHENYL)-, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60AQZ8W67M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of 2-Thiazolidinimine, 3-(2-phenylethenyl)-, (E)- typically involves the reaction of thiazolidine derivatives with styrene or its derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
2-Thiazolidinimine, 3-(2-phenylethenyl)-, (E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives with reduced functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiazolidine ring or the phenylethenyl group are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Addition: Addition reactions can occur at the double bond of the phenylethenyl group, leading to the formation of various addition products.
Scientific Research Applications
2-Thiazolidinimine, 3-(2-phenylethenyl)-, (E)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 2-Thiazolidinimine, 3-(2-phenylethenyl)-, (E)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Quinazolinone Derivatives
Example Compound : 3-Phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one ()
- Core Structure: Quinazolinone (a fused bicyclic system with two nitrogen atoms).
- Styryl Position : Position 2 (vs. position 3 in the thiazolidinimine).
- Key Substituents : Para-sulfonamide groups on the styryl phenyl ring.
- Biological Activity : Exhibits COX-2 inhibition (47.1% at 20 μM) due to sulfonamide groups enhancing target binding .
- Physicochemical Properties : Higher molecular weight (~400–450 g/mol) compared to thiazolidinimine (204.28 g/mol), likely reducing membrane permeability.
Example Compound : 3-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(E)-2-phenylethenyl]quinazolin-4-one ()
- Core Structure: Quinazolinone with a thiadiazole substituent.
- Styryl Position : Position 2.
- Key Substituents : Thiadiazole ring (electron-withdrawing) and butyl chain (lipophilic).
- Physicochemical Properties : Molecular weight = 388.48 g/mol; LogP = 4.75, indicating high lipophilicity compared to thiazolidinimine (estimated LogP ~3.5).
Pyrazole Derivatives
Example Compound : 3-(4-Methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole ()
- Core Structure : Pyrazole (five-membered di-nitrogen heterocycle).
- Styryl Position : Position 3.
- Key Substituents : 4-Methylphenyl and phenyl groups.
- Applications : Fluorescent agents and scintillation solutes due to extended conjugation .
- Synthesis: Cyclization of dienones with phenylhydrazine (63% yield), contrasting with thiazolidinimine’s synthesis via nucleophilic substitution.
Thiophene and Pyridine Derivatives
Example Compound : 3-(2-Phenylethenyl)thiophene (CAS: 78347-97-4) ()
- Core Structure : Thiophene (sulfur-containing heterocycle).
- Styryl Position : Position 3.
- Physicochemical Properties : Molecular weight = 186.27 g/mol; LogP = ~3.25 (similar to thiazolidinimine but lacks nitrogen atoms).
Example Compound : (E)-3-Styrylpyridine ()
- Core Structure : Pyridine (six-membered nitrogen heterocycle).
- Styryl Position : Position 3.
- Applications : Intermediate in organic synthesis; higher LogP (3.25) and refractive index (1.666) compared to thiazolidinimine.
Aromatic Amines
Example Compound : (E)-Stilbene-3-amine ()
- Core Structure : Benzene ring with amine and styryl groups.
- Styryl Position : Meta to the amine group.
- Physicochemical Properties : LogP = 4.02 (higher lipophilicity than thiazolidinimine); molecular weight = 195.26 g/mol.
- Applications : Used in polymer chemistry and dyes rather than pharmaceuticals.
Data Table: Comparative Analysis
Key Findings and Insights
Structural Impact on Activity: The thiazolidinimine’s sulfur-containing ring differentiates it from nitrogen-rich cores (quinazolinone, pyrazole), which often exhibit stronger pharmacological activity (e.g., COX-2 inhibition in quinazolinones) .
Styryl Group Position: Position 3 in thiazolidinimine vs.
LogP and Pharmacokinetics : Thiazolidinimine’s moderate LogP (~3.5) suggests balanced solubility and permeability, whereas pyrazoles and stilbene derivatives (LogP >4) may face bioavailability challenges.
Synthetic Routes: Thiazolidinimine is synthesized as a pharmaceutical impurity, while pyrazoles and quinazolinones require multi-step cyclization reactions .
Biological Activity
2-Thiazolidinimine, 3-(2-phenylethenyl)-, (E)- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 2-Thiazolidinimine, 3-(2-phenylethenyl)-, (E)-
- CAS Number : 37430-07-2
The structural formula can be represented as follows:
The biological activity of 2-Thiazolidinimine is primarily attributed to its interaction with various cellular targets. It has been shown to exhibit:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the formation of reactive oxygen species (ROS) that lead to oxidative stress within the cells.
- Antimicrobial Properties : Research indicates that 2-Thiazolidinimine can exhibit antimicrobial effects against certain bacterial strains, potentially through disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Pharmacological Effects
The pharmacological effects of 2-Thiazolidinimine can be summarized as follows:
| Activity | Description | References |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells through ROS generation. | |
| Antimicrobial | Effective against specific bacterial strains. | |
| Anti-inflammatory | Exhibits potential to reduce inflammation markers. |
Case Studies
Several studies have investigated the biological activity of 2-Thiazolidinimine:
-
Antitumor Study :
- A study conducted on various cancer cell lines demonstrated that treatment with 2-Thiazolidinimine resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent. The study reported an IC50 value indicating the concentration required to inhibit cell growth by 50%.
-
Antimicrobial Study :
- Another research project focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, establishing its efficacy as a potential antimicrobial agent.
-
Inflammation Reduction :
- A recent investigation highlighted the anti-inflammatory effects of 2-Thiazolidinimine in animal models. The compound was shown to lower levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
